molecular formula C7H16Cl2N2O B2958205 5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride CAS No. 2567503-58-4

5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride

Cat. No. B2958205
CAS RN: 2567503-58-4
M. Wt: 215.12
InChI Key: CNCWUFXWCVKFDI-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry and drug design . The aminomethyl group is known in the form of compounds such as 4-(aminomethyl)benzoic acid .


Synthesis Analysis

While specific synthesis methods for “5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride” are not available, similar compounds have been synthesized through various methods. For instance, 2,5-bis(aminomethyl)furan was synthesized via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been conducted using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .


Chemical Reactions Analysis

Amines, including aminomethyl groups, can undergo various reactions. For example, they can react rapidly with acid chlorides or acid anhydrides to form amides . They can also undergo alkylation and acylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Multivariate statistical analyses have been applied to the physical properties of naturally occurring amino acid residues .

Scientific Research Applications

Synthesis and Chemical Modifications

  • The synthesis and binding properties of oligonucleotides covalently linked to acridine derivatives show the versatility of piperidine-based compounds in creating nucleotide-acridine conjugates. These derivatives have been studied for their binding properties with DNA, indicating potential applications in biochemistry and molecular biology (Asseline et al., 1996).

  • The compound "L-374,087," a pyridinone acetamide thrombin inhibitor, illustrates the therapeutic potential of piperidine derivatives. By modifying the piperidine moiety, researchers developed a compound with significant selectivity and efficacy in thrombosis models, demonstrating the chemical versatility and therapeutic relevance of such structures (Sanderson et al., 1998).

Biochemical Applications

  • A study on the reaction of acetylenecarboxylic acid with amines, leading to the hydrolysis of products obtained, demonstrates the reactivity of piperidine derivatives under various conditions. These findings contribute to a better understanding of the chemical behavior of piperidine-based compounds and their potential in synthetic chemistry (Iwanami et al., 1964).

  • The synthesis of potential anticancer agents involving piperidine derivatives further exemplifies the broad applicability of these compounds in medicinal chemistry. By manipulating the piperidine core, researchers developed novel compounds with promising biological activities, highlighting the importance of such scaffolds in drug discovery (Temple et al., 1983).

Mechanism of Action

The mechanism of action of a compound depends on its specific structure and the biological system it interacts with. Unfortunately, specific information on the mechanism of action of “5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride” is not available .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and use. Safety data sheets (SDS) provide information on the properties of the substance, its hazards and instructions for handling, disposal and transport .

Future Directions

The future directions in the study of a compound depend on its potential applications. For instance, tetrazole derivatives have been investigated for their potential use in various fields, including as potential explosives and as rocket propellant components .

properties

IUPAC Name

5-(aminomethyl)-6-methylpiperidin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-5-6(4-8)2-3-7(10)9-5;;/h5-6H,2-4,8H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCWUFXWCVKFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(=O)N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride

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